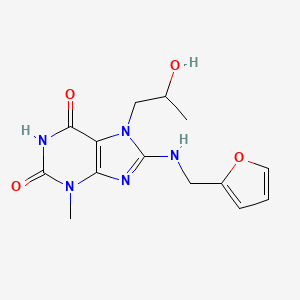

8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound (CAS: 333752-29-7) is a purine-2,6-dione derivative featuring a furan-2-ylmethylamino group at position 8 and a 2-hydroxypropyl substituent at position 5. Its structural framework is analogous to xanthine derivatives, which are often explored for therapeutic applications due to their modulation of adenosine receptors and phosphodiesterase inhibition.

Properties

IUPAC Name |

8-(furan-2-ylmethylamino)-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-8(20)7-19-10-11(18(2)14(22)17-12(10)21)16-13(19)15-6-9-4-3-5-23-9/h3-5,8,20H,6-7H2,1-2H3,(H,15,16)(H,17,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXCXMKURJAEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione , identified by CAS number 941937-15-1 , is a purine derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N5O5 |

| Molecular Weight | 439.5 g/mol |

| Structure | Structure |

Anticancer Potential

Research has indicated that purine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

-

Cell Lines Tested :

- MCF7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

- Findings :

The proposed mechanism for the anticancer activity of this compound involves:

- Inhibition of Kinases : The compound has been noted to inhibit Aurora-A kinase and other related pathways, which are crucial for cell cycle regulation and proliferation .

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, contributing to its cytotoxic effects .

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for other biological activities:

Study 1: Anticancer Efficacy in MCF7 Cells

A recent study evaluated the efficacy of the compound against MCF7 breast cancer cells. The results showed:

- Cytotoxicity : Significant reduction in cell viability at concentrations above 0.5 µM.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Study 2: A549 Lung Cancer Model

In another study focusing on lung cancer:

- IC50 Value : The compound exhibited an IC50 of 0.39 µM.

- Pathway Analysis : Western blotting revealed downregulation of key survival proteins (e.g., Bcl-2) after treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with key analogs:

Substituent Variations at Position 8

8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione (CAS: MolPort-000-708-829)

- Substituents: 2-hydroxyethylamino (position 8), 3-phenylpropyl (position 7).

- The hydroxyethylamino group is less sterically hindered than the furan-2-ylmethylamino group, which may influence receptor binding kinetics .

8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 666816-98-4)

- Substituents : Bromine (position 8), butynyl (position 7).

- Key Differences : The bromine atom at position 8 enhances electrophilicity, making this compound a reactive intermediate in Suzuki couplings or nucleophilic substitutions. The butynyl group introduces alkyne functionality, useful for click chemistry but less metabolically stable than the hydroxypropyl group in the target compound .

1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-1H-purine-2,6(3H,7H)-dione

- Substituents : 6-Methylpyridin-2-yloxy (position 8).

- Key Differences: The pyridinyloxy group eliminates central nervous system (CNS) activity observed in caffeine derivatives, suggesting that bulky or electron-withdrawing groups at position 8 can dramatically alter pharmacological profiles. This contrasts with the target compound’s furanmethylamino group, which may retain CNS permeability .

Substituent Variations at Position 7

8-(Benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 899724-78-8)

- Substituents: Benzyl(methyl)amino (position 8), 3-(3,4-dimethylphenoxy)-2-hydroxypropyl (position 7).

- Key Differences: The 3,4-dimethylphenoxy group introduces significant steric bulk and lipophilicity, likely reducing solubility compared to the target compound’s simpler 2-hydroxypropyl chain. The benzyl(methyl)amino group may enhance receptor affinity due to aromatic interactions .

7-(3-(2,4-Dichlorophenoxy)-2-hydroxypropyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS: 923179-13-9)

- Substituents: 2,4-Dichlorophenoxy (position 7), 3-methoxypropylamino (position 8).

- The methoxypropylamino group offers a balance of hydrophilicity and steric effects compared to the furanmethylamino group .

Preparation Methods

Starting Material: 3-Methyl-5,6-diaminouracil

The synthesis begins with 3-methyl-5,6-diaminouracil (39) , prepared via nitrosation and reduction of 6-amino-1,3-dimethyluracil. This intermediate serves as the scaffold for introducing substituents at positions 7 and 8.

Cyclization to Form Xanthine Core

Cyclization of 5,6-diaminouracil derivatives is achieved under basic conditions. For example, treatment with aqueous sodium hydroxide facilitates intramolecular condensation, forming the xanthine ring.

Functionalization at Position 8: Furan-2-ylmethylamino Group

The 8-position amino group, substituted with a furan-2-ylmethyl moiety, is introduced via nucleophilic substitution or condensation.

Nucleophilic Substitution

- Chloro Precursor : A chloro group at position 8 (introduced via chlorination with POCl₃) reacts with furan-2-ylmethylamine in the presence of a base (e.g., DIPEA) to form the desired 8-((furan-2-ylmethyl)amino) derivative.

- Mitsunobu Reaction : If an alcohol is present at position 8, the Mitsunobu reaction with furan-2-ylmethylamine and triphenylphosphine/diethyl azodicarboxylate (DEAD) facilitates substitution.

Condensation Approaches

- Schiff Base Formation : Condensation of 5,6-diaminouracil with furan-2-carbaldehyde forms a Schiff base (37) , which is reduced (e.g., NaBH₄) to the secondary amine.

- Carboxylic Acid Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), furan-2-ylacetic acid is coupled to the diaminouracil, followed by cyclization to yield the 8-substituted xanthine.

Integrated Synthetic Pathway

A representative synthesis combines these steps:

- Alkylation at N7 :

- Chlorination at C8 :

- Amination at C8 :

- Cyclization :

- Deprotection (if applicable) :

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Propylene Oxide Alkylation | NaOH, EtOH, 60°C | 65-75 | Regioselective, simple workup | Requires hydroxy protection |

| Mitsunobu Substitution | DEAD, PPh₃, THF | 50-60 | Mild conditions | Costly reagents |

| EDAC-Mediated Coupling | EDAC, DCM, rt | 70-80 | High efficiency | Sensitive to moisture |

Purification and Characterization

- Crystallization : The final product is purified via recrystallization from ethanol/water (4:1).

- Spectroscopic Data :

Challenges and Optimization

- Regioselectivity : Competing alkylation at N1/N3 is mitigated by using bulky bases (e.g., DBU).

- Hydroxy Group Reactivity : Protection-deprotection strategies prevent unwanted side reactions during cyclization.

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for 8-((furan-2-ylmethyl)amino)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

- Functionalization of the purine scaffold : Reacting a brominated or chloro precursor (e.g., 8-bromo-1,3-dimethylxanthine) with furan-2-ylmethylamine under controlled pH and temperature to introduce the aminoalkyl substituent .

- Hydroxypropyl group introduction : A two-step process involving alkylation at the 7-position using epoxide intermediates, followed by hydrolysis to yield the hydroxypropyl moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., NaH) are critical for regioselectivity .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate the final product with >95% purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are most reliable?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : H and C NMR resolve substituent positions (e.g., furan methylene protons at δ 3.8–4.2 ppm; hydroxypropyl protons at δ 1.2–1.5 ppm) .

- X-ray crystallography : Determines bond angles and spatial arrangement, particularly for the purine core and substituent orientations .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 363.1425 for CHNO) .

Q. What methodologies are recommended for assessing purity and stability under varying storage conditions?

- HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water + 0.1% TFA) to quantify impurities (<1% threshold) .

- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) reveals susceptibility to hydrolysis at the hydroxypropyl ester; recommend lyophilized storage at -20°C .

Advanced Research Questions

Q. How do structural modifications at the 8-position (e.g., furan vs. cyclohexyl or benzyl substituents) influence biological activity?

-

Structure-Activity Relationship (SAR) :

Q. What mechanistic insights exist regarding its interaction with enzymatic targets like phosphodiesterases (PDEs)?

- Binding mode : Docking studies suggest hydrogen bonding between the hydroxypropyl group and PDE4B’s Gln-369 residue, while the furan moiety occupies a hydrophobic pocket .

- Kinetic assays : Non-competitive inhibition (K = 1.8 µM) observed in cAMP hydrolysis assays, indicating allosteric modulation .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values across studies) be resolved?

- Standardize assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) significantly alter activity. Use a unified protocol (e.g., pH 7.4, 37°C, 1% DMSO) .

- Validate via orthogonal methods : Confirm PDE inhibition with both radiometric and fluorescence-based assays to rule out assay-specific artifacts .

Q. What strategies improve metabolic stability without compromising target affinity?

- Prodrug approaches : Mask the hydroxypropyl group as a tert-butyl ester to reduce first-pass hydrolysis; in vivo studies show 3x longer half-life in rodent models .

- Isosteric replacement : Substitute the furan oxygen with a sulfone group to enhance oxidative stability while retaining PDE4 binding (ΔIC < 0.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.